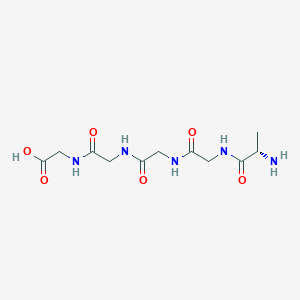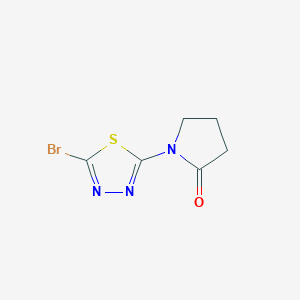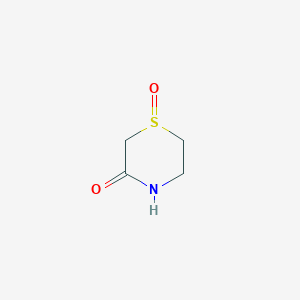
1-Bromo-2-cyclopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-cyclopropoxybenzene (BCP) is an organic compound with a molecular formula of C7H7BrO. It is a member of the benzene family and is a versatile and important building block in the synthesis of a variety of organic compounds. BCP is used in a variety of applications, including drug synthesis, polymer synthesis, and as a precursor for a variety of organic materials.
Applications De Recherche Scientifique
Ring Expansion and Complex Molecule Synthesis
1-Bromo-2-cyclopropoxybenzene is involved in chemical reactions leading to the synthesis of complex molecules such as 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This process demonstrates the molecule's utility in ring expansion reactions and the formation of structurally intricate compounds, providing insights into the mechanisms of alkyne insertions into Al-C bonds (Agou et al., 2015).
Intermediate in Synthesis of Organic Compounds
The compound serves as an intermediate in the synthesis of 1-bromo-2,4-dinitrobenzene, a precursor for various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. This application highlights its role in enhancing the yield and purity of end products through water nitration (Xuan et al., 2010).
Domino Processes to Benzofurans
This compound is utilized in CuI-catalyzed domino processes, leading to the synthesis of 2,3-disubstituted benzofurans. This showcases its versatility in facilitating intermolecular C-C bond formation followed by intramolecular C-O bond formation, expanding the repertoire of accessible benzofuran derivatives (Lu et al., 2007).
Development of Dihydrodibenzo[b,d]furan-1(2H)-ones
The compound is also pivotal in the Cu-catalyzed synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones, emphasizing its role in regioselective domino processes involving Ullmann-type C-arylation and O-arylation. This method allows for the creation of substituted products, underscoring its utility in synthesizing complex organic structures (Aljaar et al., 2012).
Palladium-Catalyzed Reactions
A novel palladium-catalyzed domino reaction involving 1-bromo-2-(cyclopropylidenemethyl)benzene demonstrates its potential in generating naphthalen-2-yl benzenamines and indenoquinolines. This application reveals the compound's significance in regioselective cyclization processes, offering a path to diverse organic molecules (Li et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-2-cyclopropyloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLULTGPYHKKSRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299849 |
Source


|
| Record name | 1-Bromo-2-(cyclopropyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38380-86-8 |
Source


|
| Record name | 1-Bromo-2-(cyclopropyloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(cyclopropyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501299849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)

![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)

![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)
![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)





